REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][C:6]1([CH:12]([C:17](OC)=[O:18])[C:13](OC)=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[OH-].[Na+]>O1CCCC1.O>[OH:2][CH2:3][CH2:5][C:6]1([CH:12]([CH2:13][OH:14])[CH2:17][OH:18])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)CC1(CCCCC1)C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
STIRRING
|
Details
|
After stirring the solution at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
it was stirred at room temperature for additional 30 minutes
|
Duration
|
30 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography (silica gel, chloroform:methanol=85:15)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1(CCCCC1)C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |